methyl {9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate
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Overview
Description
Methyl {9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl ethyl derivatives and chromene precursors. The key steps may involve:
Condensation Reactions: Combining the chromene and oxazine moieties under acidic or basic conditions.
Esterification: Formation of the ester group through reaction with acetic acid or its derivatives.
Cyclization: Intramolecular reactions to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the oxazine ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced oxazine rings.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific optical or electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl {9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl p-methoxycinnamate: A structurally related compound with similar aromatic and ester functionalities.
Methyl ferulate: Another ester derivative with a methoxyphenyl group, used in various biological applications.
Uniqueness
Methyl {9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate is unique due to its combined chromene and oxazine structure, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Biological Activity
Methyl {9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include:
- Molecular Formula : C20H25NO5
- Molecular Weight : 357.42 g/mol
- CAS Number : Not readily available in the literature but can be derived from its components.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the chromeno structure followed by functionalization to introduce the methoxy and ethyl groups. Some studies suggest using microwave-assisted synthesis to enhance yield and reduce reaction time.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : In vitro studies have shown that derivatives of chromeno compounds demonstrate significant antioxidant properties. This activity is crucial for combating oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit inflammatory pathways. A study comparing various synthetic compounds indicated that some analogs exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .
- Antimicrobial Properties : Compounds with similar structures have been tested against various bacterial strains. For instance, certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cell lines has been noted in several studies. For example, chromeno derivatives have been linked to inhibiting tumor growth in preclinical models .
Case Study 1: Anti-inflammatory Activity
A comparative study evaluated the anti-inflammatory effects of this compound against standard drugs like dexamethasone. The compound exhibited a significant reduction in pro-inflammatory cytokines in vitro.
Case Study 2: Antimicrobial Testing
In a study assessing antimicrobial efficacy, several derivatives were tested using the disc diffusion method against Staphylococcus aureus and Escherichia coli. Results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 2-[9-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C24H25NO6/c1-15-17-8-9-21-19(23(17)31-24(27)18(15)12-22(26)29-3)13-25(14-30-21)11-10-16-6-4-5-7-20(16)28-2/h4-9H,10-14H2,1-3H3 |
InChI Key |
GPLCIARCHZRPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=CC=C4OC)CC(=O)OC |
Origin of Product |
United States |
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